![molecular formula C19H19N3O3S B3532817 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3532817.png)
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide
Overview
Description
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that features a naphthalene sulfonyl group and a pyridine moiety
Preparation Methods
The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthalene Sulfonyl Intermediate: This step involves the sulfonylation of naphthalene using sulfonyl chloride under acidic conditions.
Amination: The naphthalene sulfonyl chloride is then reacted with methylamine to form the methyl(naphthalen-2-ylsulfonyl)amine intermediate.
Acylation: The final step involves the acylation of the intermediate with 4-methylpyridine-2-yl acetic acid under basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The naphthalene sulfonyl group can interact with enzymes or receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other sulfonyl amides and pyridine derivatives. For example:
Naphthalene-2-sulfonamide: Shares the naphthalene sulfonyl group but lacks the pyridine moiety.
4-Methylpyridine-2-carboxamide: Contains the pyridine moiety but lacks the naphthalene sulfonyl group.
The uniqueness of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-9-10-20-18(11-14)21-19(23)13-22(2)26(24,25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHGAIFSWHRUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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